1-(1-ethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione
Overview
Description
1-(1-ethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring substituted with an ethyl group and a trifluorobutane-1,3-dione moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione typically involves the following steps:
Formation of 1-ethyl-1H-pyrazol-4-yl: This can be achieved by reacting ethyl hydrazine with a suitable diketone under acidic conditions.
Introduction of the trifluorobutane-1,3-dione group: The pyrazole ring is then functionalized with the trifluorobutane-1,3-dione moiety through a series of reactions involving trifluoromethylation agents and oxidizing agents.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the trifluorobutane-1,3-dione moiety.
Substitution: Substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation products may include carboxylic acids and ketones.
Reduction products may include alcohols and amines.
Substitution products can vary widely based on the reagents used.
Scientific Research Applications
Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies.
Industry: Use in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism by which 1-(1-ethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways.
Comparison with Similar Compounds
1-(1-ethyl-1H-pyrazol-4-yl)ethanone
4-ethyl-1H-pyrazole
1-(1H-pyrazol-4-yl)ethanol
Uniqueness: 1-(1-ethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione stands out due to its trifluorobutane-1,3-dione moiety, which imparts unique chemical properties and reactivity compared to its similar counterparts.
Properties
IUPAC Name |
1-(1-ethylpyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-2-14-5-6(4-13-14)7(15)3-8(16)9(10,11)12/h4-5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTDLJFJINBGQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)CC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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